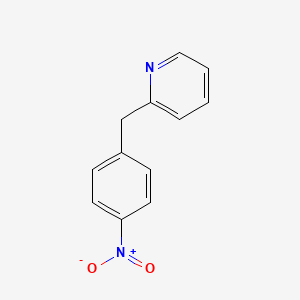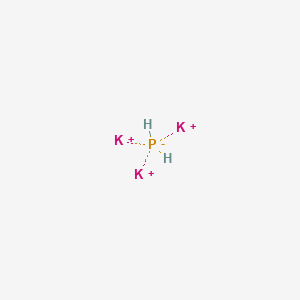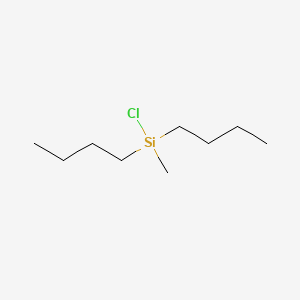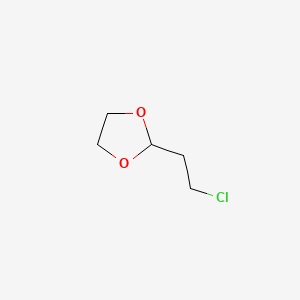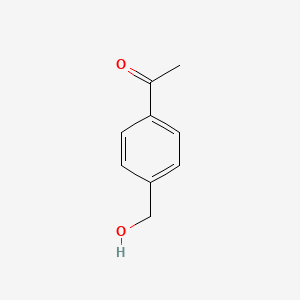
1-(4-(Hydroxymethyl)phenyl)ethanon
Übersicht
Beschreibung
“1-(4-(Hydroxymethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.17 g/mol . The IUPAC name for this compound is 1-[4-(hydroxymethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 . The canonical SMILES representation is CC(=O)C1=CC=C(C=C1)CO . Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 150.068079557 g/mol , and the monoisotopic mass is also 150.068079557 g/mol . The topological polar surface area is 37.3 Ų .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
1-(4-(Hydroxymethyl)phenyl)ethanon: dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Seine phenolische Struktur ist besonders nützlich bei der Konstruktion komplexer Moleküle, die mit biologischen Systemen interagieren können. So kann es beispielsweise zur Synthese von Flavonoidderivaten verwendet werden, die für ihre antioxidativen Eigenschaften und ihr Potenzial als Tyrosinaseinhibitoren bekannt sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist diese Verbindung aufgrund ihres phenolischen Kerns wertvoll, der in vielen Medikamenten ein häufiges Merkmal ist. Sie kann modifiziert werden, um neue Verbindungen mit potenziellen medizinischen Eigenschaften wie entzündungshemmenden oder krebshemmenden Mitteln zu schaffen. Die Hydroxymethylgruppe bietet eine Stelle für weitere chemische Reaktionen, die die Vielseitigkeit der Verbindung im Wirkstoffdesign erweitern .
Anwendungen in der Kosmetikindustrie
Die phenolische Struktur von This compound ähnelt der vieler Verbindungen, die in der Kosmetikindustrie verwendet werden. Sie kann zur Entwicklung synthetischer Tyrosinaseinhibitoren eingesetzt werden, die in Hautbleichprodukten verwendet werden, um die Melanogenese zu reduzieren und Hyperpigmentierung zu lindern .
Eigenschaften
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRENWXJYWGKSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342868 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75633-63-5 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[kl]xanthene](/img/structure/B1596164.png)

